4-(4-Methylphenoxy)benzaldehyde
Overview
Description
“4-(4-Methylphenoxy)benzaldehyde” is an organic compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylphenoxy)benzaldehyde” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenoxy)benzaldehyde” consists of two phenyl rings connected by an ether and an aldehyde group . The compound has a linear formula of H3CC6H4OC6H4CHO .
Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 363.5±35.0 °C at 760 mmHg, and a flash point of 168.2±19.5 °C . It has a molar refractivity of 64.3±0.3 cm3, and a molar volume of 190.4±3.0 cm3 . The compound also has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .
Scientific Research Applications
Biochemical Modeling
4-Methylphenoxy compounds, closely related to 4-(4-Methylphenoxy)benzaldehyde, have been studied in biochemical models. For example, the oxidation of styrene by horseradish peroxidase in the presence of 4-methylphenol has been examined, providing insights into protein-mediated cooxidation mechanisms (Ortiz de Montellano & Grab, 1987).
Chemosensors for pH
Compounds structurally similar to 4-(4-Methylphenoxy)benzaldehyde have been developed as fluorescent chemosensors for pH. These chemosensors can discriminate between normal cells and cancer cells based on the pH differences, indicating potential applications in medical diagnostics and research (Dhawa et al., 2020).
Organic Chemistry and Synthesis
Studies have shown various applications in organic chemistry, such as the synthesis of complex organic compounds from simple benzaldehyde derivatives. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde demonstrates the versatility of these compounds in synthetic chemistry (Schultz & Antoulinakis, 1996).
Bioproduction and Bioreactors
In biotechnology, related compounds are used in the bioproduction of flavors like benzaldehyde. The optimization of conditions in bioreactors for enhanced bioproduction is a notable application. For example, the use of Pichia pastoris in a two-phase partitioning bioreactor for benzaldehyde production highlights the relevance of these compounds in biotechnological processes (Craig & Daugulis, 2013).
Environmental Microbiology
In environmental microbiology, derivatives of methylphenoxy compounds have been studied for their degradation by denitrifying bacteria. This research sheds light on the microbial metabolism of these compounds and their potential environmental impacts (Rudolphi et al., 2004).
Safety And Hazards
The compound is classified as having acute toxicity (oral), eye irritation, and skin sensitization . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(4-methylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406272 | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)benzaldehyde | |
CAS RN |
61343-83-7 | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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